N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-3-4-8-18-10-12-19(13-11-18)27-22(30)15-28-16-25-23-20(24(28)31)14-26-29(23)21-9-6-5-7-17(21)2/h5-7,9-14,16H,3-4,8,15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGZRNWSEFQHTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the butylphenyl and methylphenyl groups. Common reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as reflux or microwave-assisted synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-N-[3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl]acetamide
- Substituents: Pyrazole ring: 3-methyl group and phenyl at pyrimidinone. Acetamide: 4-fluorophenyl .
- Key Differences :
- The fluorophenyl group increases electronegativity and metabolic stability compared to the butylphenyl group in the target compound.
- Reduced lipophilicity (logP likely lower than the target compound due to fluorine’s polarity).
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
- Substituents: Chromen-4-one moiety fused to the pyrimidinone core. Sulfonamide group and fluorophenyl substituents .
- Sulfonamide groups are associated with varied bioactivity (e.g., anti-inflammatory, antiviral) distinct from acetamide derivatives.
1-(4-Methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one Derivatives
- Substituents: Methoxyphenyl at pyrimidinone. Varied acetamide groups (e.g., chlorobenzyl, arylpiperazine) .
Physicochemical Properties Comparison
Notes:
- Fluorine in analogues improves metabolic stability and electronegativity, while methoxy groups enhance solubility .
Biological Activity
N-(4-butylphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide (CAS No. 895009-61-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its biological significance. The molecular formula is C25H26N4O2, with a molecular weight of approximately 414.509 g/mol. The presence of both butyl and methyl phenyl groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Several studies have explored the anticancer properties of pyrazolo derivatives. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. A notable study identified a related compound exhibiting potent inhibitory effects on tumor growth in multicellular spheroid models .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is supported by its structural analogs that have shown selective inhibition of COX-II. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines and mediators, thereby alleviating inflammation-related conditions .
Data Summary Table
| Activity | Related Compounds | IC50 Values | Mechanism |
|---|---|---|---|
| Anticancer | PYZ38 (related pyrazole) | IC50 = 1.33 μM | Inhibition of cancer cell proliferation |
| Anti-inflammatory | PYZ3 (COX-II inhibitor) | IC50 = 0.011 μM | Inhibition of COX-II enzyme |
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that pyrazolo derivatives could induce apoptosis and inhibit cell cycle progression. The results indicated that these compounds could be promising candidates for further development in cancer therapy .
- Inflammation Models : Experimental models using lipopolysaccharide (LPS)-induced inflammation showed that related compounds could significantly reduce markers of inflammation such as TNF-alpha and IL-6 levels in treated animals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
